molecular formula C18H17F2NO2 B1360442 3',5'-Difluoro-2-morpholinomethyl benzophenone CAS No. 898751-21-8

3',5'-Difluoro-2-morpholinomethyl benzophenone

Cat. No.: B1360442
CAS No.: 898751-21-8
M. Wt: 317.3 g/mol
InChI Key: QMDVUPNRKSCGAO-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-2-morpholinomethylbenzophenone is an organic compound with the molecular formula C18H17F2NO2 It is a derivative of benzophenone, where the benzene ring is substituted with two fluorine atoms at the 3’ and 5’ positions and a morpholinomethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-2-morpholinomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3’,5’-difluorobenzophenone and morpholine.

    Formation of Intermediate: The 3’,5’-difluorobenzophenone is reacted with formaldehyde and morpholine under acidic conditions to form the intermediate 3’,5’-difluoro-2-(morpholinomethyl)benzophenone.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-2-morpholinomethylbenzophenone may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-2-morpholinomethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3’,5’-Difluoro-2-morpholinomethylbenzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Difluorobenzophenone: Lacks the morpholinomethyl group, making it less versatile in chemical reactions.

    2-Morpholinomethylbenzophenone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3’,5’-Dichloro-2-morpholinomethylbenzophenone: Substitutes chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

3’,5’-Difluoro-2-morpholinomethylbenzophenone is unique due to the presence of both fluorine atoms and the morpholinomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVUPNRKSCGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643564
Record name (3,5-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-21-8
Record name (3,5-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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